4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid
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Overview
Description
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid is a complex organic compound with a molecular formula of C18H17NO5S This compound is characterized by its unique structure, which includes a thienyl group, an ethoxycarbonyl group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid typically involves multiple steps, starting with the preparation of the thienyl intermediate. The thienyl intermediate is synthesized through a series of reactions, including the formation of the thienyl ring and the introduction of the ethoxycarbonyl and phenyl groups. The final step involves the coupling of the thienyl intermediate with a butenoic acid derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thienyl derivatives. These products are of interest for further chemical modifications and applications.
Scientific Research Applications
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl derivatives and butenoic acid analogs. Examples are:
- 4-[(3-ethoxycarbonyl-5-methyl-4-phenyl-2-thiophenyl)amino]-4-oxo-2-butenoic acid
- 4-[(3-ethoxycarbonyl-5-methyl-4-phenyl-2-thienyl)amino]-4-oxo-2-butenoic acid
Uniqueness
The uniqueness of 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-4-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-24-18(23)16-15(12-7-5-4-6-8-12)11(2)25-17(16)19-13(20)9-10-14(21)22/h4-10H,3H2,1-2H3,(H,19,20)(H,21,22)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTLNHLIDQNAAU-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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